molecular formula C28H28O13 B030825 Etoposide 3',4'-Quinone CAS No. 105016-65-7

Etoposide 3',4'-Quinone

Cat. No.: B030825
CAS No.: 105016-65-7
M. Wt: 572.5 g/mol
InChI Key: SBLYXIKLMHGUJZ-FMEAWWTOSA-N
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Mechanism of Action

Etoposide quinone, also known as “5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione”, “Etoposide o-Quinone”, or “Etoposide 3’,4’-Quinone”, is a derivative of the anticancer drug Etoposide . This compound exhibits significant antitumor activity and is used in the treatment of various cancers .

Target of Action

Etoposide quinone primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and cell division by relieving torsional strain in the DNA structure .

Mode of Action

Etoposide quinone interacts with its target by forming a ternary complex with DNA and topoisomerase II . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents entry into the mitotic phase of cell division, leading to cell death . Etoposide quinone acts primarily in the S and G2 phases of the cell cycle .

Biochemical Pathways

The action of Etoposide quinone affects the DNA replication pathway . By inhibiting topoisomerase II, it disrupts the normal process of DNA unwinding, which is essential for replication . This leads to the accumulation of DNA breaks, preventing the cell from entering mitosis and leading to cell death .

Pharmacokinetics

Etoposide quinone’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, with CYP3A4 involved in its metabolism . Biliary excretion of unchanged drug and/or metabolites is an important route of etoposide elimination, with fecal recovery of radioactivity accounting for 44% of the intravenous dose . Additionally, 56% of the dose is excreted in the urine, 45% of which is excreted as etoposide .

Result of Action

The result of Etoposide quinone’s action at the molecular level is the induction of double-stranded breaks in DNA . This leads to the accumulation of unrepaired DNA, preventing the cell from entering mitosis and ultimately leading to cell death . At the cellular level, this results in the death of cancer cells, contributing to the compound’s antitumor activity .

Action Environment

The action of Etoposide quinone can be influenced by various environmental factors. For instance, the presence of oxidative enzymes can lead to the formation of Etoposide quinone from Etoposide . Additionally, the compound’s action can be affected by the presence of other drugs, the patient’s metabolic state, and the specific characteristics of the tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Combretastatin can be synthesized through various routes. One common method involves the reaction of 1-bromomethyl-3,4,5-trimethoxybenzene with triphenylphosphine to form a phosphonium salt. This intermediate is then coupled with a benzaldehyde-derived B-ring using a Wittig olefination reaction . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of combretastatin often involves large-scale synthesis using similar methods as described above. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles are employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: Combretastatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various combretastatin analogs, quinones, and dihydro derivatives, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

Combretastatin has a wide range of scientific research applications:

Comparison with Similar Compounds

Combretastatin is unique due to its potent anti-tumor properties and ability to disrupt tumor vasculature. Similar compounds include:

Combretastatin stands out due to its structural simplicity and high potency, making it a valuable compound in cancer research and therapy .

Properties

CAS No.

105016-65-7

Molecular Formula

C28H28O13

Molecular Weight

572.5 g/mol

IUPAC Name

5-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1

InChI Key

SBLYXIKLMHGUJZ-FMEAWWTOSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Synonyms

5-[(5R,5aR,8aR,9S)-9-[(4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl)oxy]-5,5a,6,8,8a,9-hexahydro-6-oxofuro[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-5-yl]-3-methoxy-3,5-cyclohexadiene-1,2-dione;  Etoposide o-Quinone; _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etoposide 3',4'-Quinone
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Etoposide 3',4'-Quinone
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Etoposide 3',4'-Quinone
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Etoposide 3',4'-Quinone
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Etoposide 3',4'-Quinone
Reactant of Route 6
Etoposide 3',4'-Quinone

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